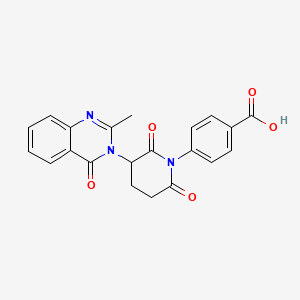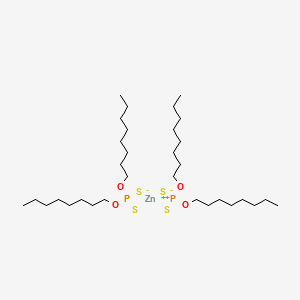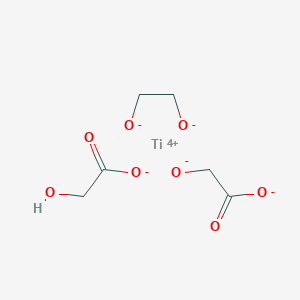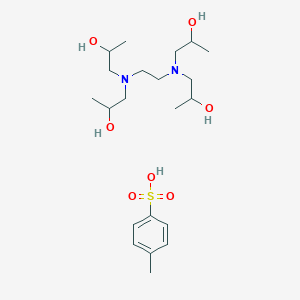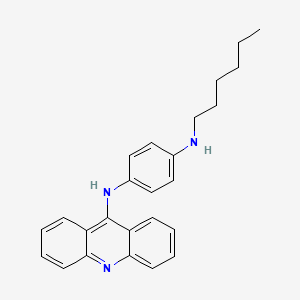![molecular formula C15H23NO B13771077 (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE is a chemical compound with the molecular formula C15H23NO and a molecular weight of 269.81 g/mol . It is known for its unique structure, which includes a cycloheptanol ring substituted with a benzylaminomethyl group. This compound is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE involves several steps. One common method includes the reaction of cycloheptanone with benzylamine in the presence of a reducing agent to form the intermediate product. This intermediate is then subjected to further reactions to introduce the hydroxyl group, resulting in the formation of the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylaminomethyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE can be compared with similar compounds such as:
CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEXANOL: This compound has a similar structure but with a cyclohexanol ring instead of a cycloheptanol ring.
TRANS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL: This is an isomer with a different spatial arrangement of the substituents. The uniqueness of CIS-2-BENZYLAMINOMETHYL-1-CYCLOHEPTANOL HYDROCHLORIDE lies in its specific ring structure and the position of the substituents, which can influence its reactivity and applications.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-15-10-6-2-5-9-14(15)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-17H,2,5-6,9-12H2/t14-,15-/m0/s1 |
InChI Key |
MZZVUVBTOHLLKV-GJZGRUSLSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)O)CNCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(CC1)O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


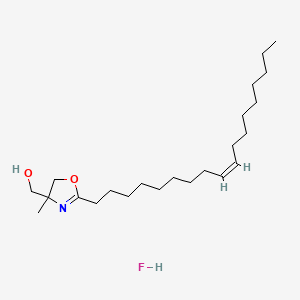
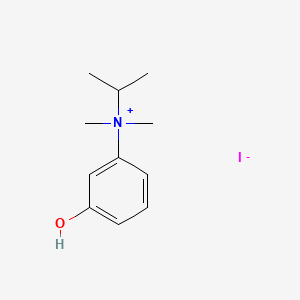
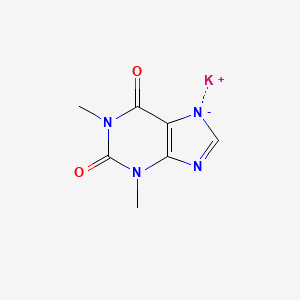
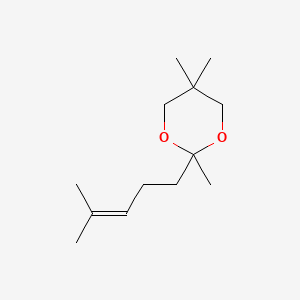
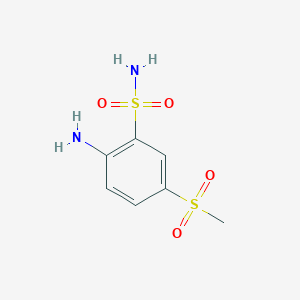
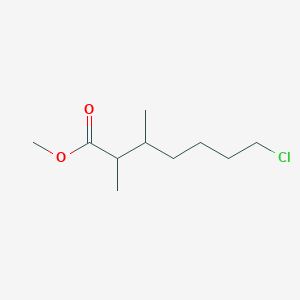
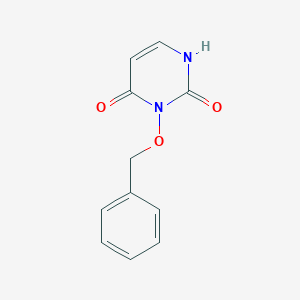
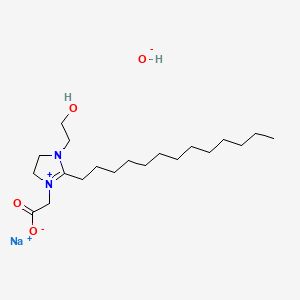
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
